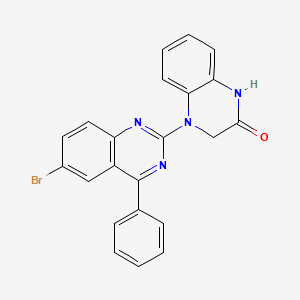
4-(6-bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(6-bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one” is a quinazolin derivative. Quinazolines and their derivatives are a class of organic compounds with a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely include a quinazolin core, which is a bicyclic system containing two nitrogen atoms, and a phenyl group attached to the quinazolin core. The bromo group would be attached to the 6-position of the quinazolin ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, quinazolin derivatives are crystalline solids with relatively high melting points .Aplicaciones Científicas De Investigación
Antiviral and Cytotoxic Activities
Research into the synthesis and evaluation of 2,3-disubstitutedquinazolin-4(3H)-ones, which include derivatives similar to the compound , has demonstrated notable antiviral activity against viruses such as HIV, HSV, and vaccinia. Specifically, a related compound, 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid (MBR2), exhibited distinct antiviral activity against Herpes simplex and vaccinia viruses, showcasing the potential of these compounds in antiviral research and therapy (Selvam et al., 2010).
Synthesis and Characterization of Novel Derivatives
The synthesis and characterization of novel quinazoline-substituted thiadiazolium derivatives from similar bromoquinazolinone precursors have been reported, indicating the versatility of these compounds in generating a wide range of potentially biologically active molecules. This includes the synthesis of various substituted 1,3,4-thiadiazolium-5-thiolate derivatives, highlighting the chemical diversity and potential for further pharmacological exploration of these compounds (Asundaria et al., 2011).
Antibacterial Activity
The development of heterocyclic systems containing bridged nitrogen atoms, derived from similar quinazolinone compounds, has shown promise in antibacterial applications. The synthesis of triazolo-thiadiazine derivatives incorporating phenylquinolin-2-one moieties has demonstrated significant antibacterial activity, suggesting the potential of these compounds in combating resistant bacterial strains (Ghosh et al., 2015).
Antitumor Activity
Quinazolinone derivatives, closely related to the compound , have been identified as potential anticancer leads. In particular, derivatives have shown to inhibit tumor growth in mice without evident signs of toxicity, disrupt tumor vasculature, and induce apoptosis in tumor cells. These findings underline the potential of quinazolinone derivatives as novel tubulin-binding tumor-vascular disrupting agents (tumor-VDAs), targeting established blood vessels in tumors and indicating a promising avenue for cancer therapy research (Cui et al., 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(6-bromo-4-phenylquinazolin-2-yl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN4O/c23-15-10-11-17-16(12-15)21(14-6-2-1-3-7-14)26-22(25-17)27-13-20(28)24-18-8-4-5-9-19(18)27/h1-12H,13H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHIPQFGCYCBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-bromo-4-phenylquinazolin-2-yl)-3,4-dihydroquinoxalin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

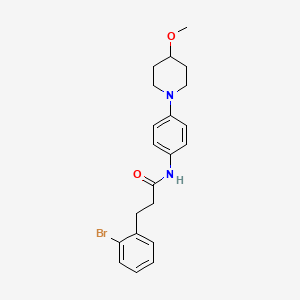
![3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2777829.png)
![5-Ethyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2777832.png)
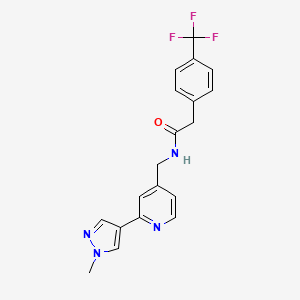
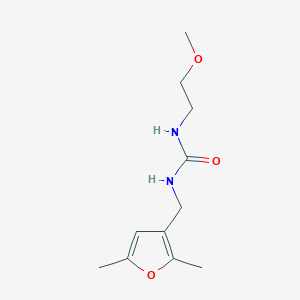
![5-[4-(2-Methoxyethyl)piperidin-4-yl]-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride](/img/structure/B2777837.png)
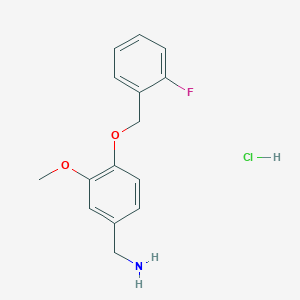
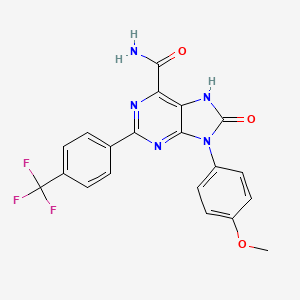
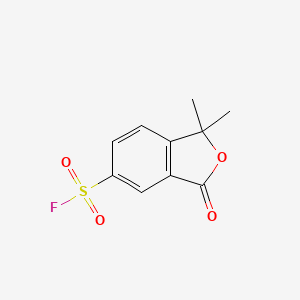
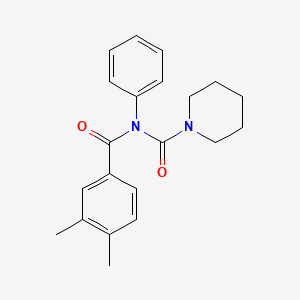
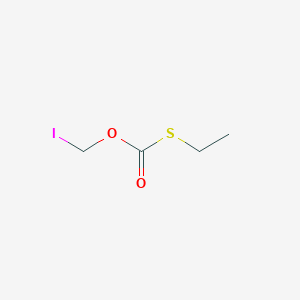
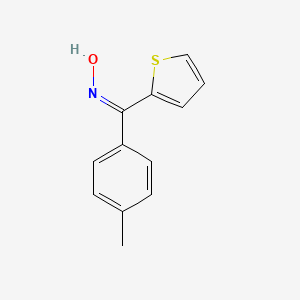
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide](/img/structure/B2777848.png)
![[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]methanol](/img/structure/B2777851.png)